7,12-Dihydrobenz[a]anthracene is typically derived from the hydrogenation of benz[a]anthracene. It falls under the category of polycyclic aromatic hydrocarbons, which are organic compounds containing multiple fused aromatic rings. These compounds are often studied for their environmental impact and potential health risks, particularly in relation to carcinogenicity.
The synthesis of 7,12-dihydrobenz[a]anthracene can be achieved through several methods, primarily involving the hydrogenation of benz[a]anthracene.
The molecular structure of 7,12-dihydrobenz[a]anthracene can be described using its molecular formula .
7,12-Dihydrobenz[a]anthracene participates in various chemical reactions typical for PAHs.
The mechanism by which 7,12-dihydrobenz[a]anthracene exerts biological effects primarily involves its interaction with cellular macromolecules.
Research indicates that this compound may affect cellular processes through redox reactions and interaction with various biomolecules, including proteins and lipids.
7,12-Dihydrobenz[a]anthracene has several scientific applications:
7,12-Dihydrobenz[a]anthracene (Chemical Formula: C₁₈H₁₄; CAS Registry Number: Not specified in search results; PubChem CID: 615291) is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a partially hydrogenated benz[a]anthracene structure [1]. Unlike its parent compound benz[a]anthracene—a four-ring angular PAH—this dihydro variant features saturation at the 7 and 12 positions, altering its electron distribution and reactivity. The molecular structure comprises three fused hexagonal benzene rings and one central pentagonal ring, with molecular symmetry reducing its dipole moment. Key physicochemical properties include:
Structurally, it belongs to the angular PAH subclass, where ring fusion occurs non-linearly, a feature linked to enhanced carcinogenic potential in fully aromatic analogues [3] [5].
Table 1: Structural Classification of Select PAHs
Compound Name | Ring Number | Ring Arrangement | Carcinogenicity Class (IARC) |
---|---|---|---|
7,12-Dihydrobenz[a]anthracene | 4 | Angular | Not evaluated |
Benz[a]anthracene | 4 | Angular | Group 2B (Possible carcinogen) |
Benzo[a]pyrene | 5 | Angular | Group 1 (Carcinogenic) |
Pyrene | 4 | Linear | Group 3 (Not classifiable) |
Benz[a]anthracene derivatives like 7,12-Dihydrobenz[a]anthracene emerged as subjects of interest during mid-20th-century cancer research. The fully aromatic counterpart, 7,12-Dimethylbenz[a]anthracene (DMBA), was first synthesized in the 1930s and rapidly adopted as a potent tumorigenic agent in rodent models [4] [6]. The dihydro variant likely arose as a metabolic intermediate or synthetic precursor in these studies. Its identification paralleled advancements in chromatographic separation techniques in the 1960s–1970s, which enabled isolation of complex PAH metabolites from biological matrices. Historically, research focused on:
PAHs constitute a class of >100 persistent organic pollutants generated via incomplete combustion of organic matter. 7,12-Dihydrobenz[a]anthracene occurs as an environmental transformation product or metabolic intermediate of larger PAHs. Key sources include:
PAHs exert biological effects through multiple pathways:
Table 2: Environmental Distribution Pathways of PAHs
Exposure Route | Primary PAHs | Human Intake Estimate |
---|---|---|
Dietary | Benz[a]anthracene, Benzo[a]pyrene | 0.02–3.56 μg/person/day globally [8] |
Inhalation | Fluoranthene, Pyrene | 10–50 ng/day (B[a]P equivalent) [5] |
Dermal Absorption | Low-Molecular-Weight PAHs | Not quantified |
Critical unresolved questions regarding 7,12-Dihydrobenz[a]anthracene include:
Metabolic Fate and Activation Mechanisms
Environmental Behavior
Biological Impact Specificity
Analytical and Remediation Challenges
Epidemiological gaps persist in linking specific PAHs to digestive tract cancers. While benz[a]anthracene derivatives correlate with colorectal adenomas in case-control studies, prospective cohort data remain inconclusive [8]. Mechanistic studies using 7,12-Dihydrobenz[a]anthracene could resolve metabolic vs. direct DNA-damaging roles in sporadic gastrointestinal cancers.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0